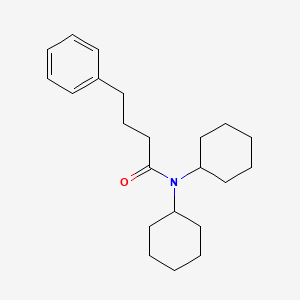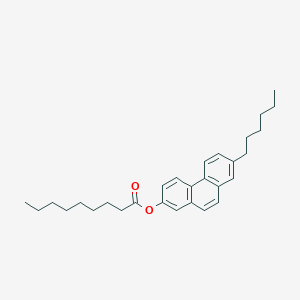
7-Hexylphenanthren-2-yl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexylphenanthren-2-yl nonanoate is a chemical compound known for its unique structure and properties It is an ester derived from phenanthrene, a polycyclic aromatic hydrocarbon, and nonanoic acid, a fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexylphenanthren-2-yl nonanoate typically involves esterification reactions. One common method is the reaction between 7-hexylphenanthren-2-ol and nonanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hexylphenanthren-2-yl nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene carboxylic acids, while reduction may produce phenanthrene alcohols.
Applications De Recherche Scientifique
7-Hexylphenanthren-2-yl nonanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.
Medicine: Research is ongoing into its potential as a drug delivery agent due to its ability to penetrate cell membranes.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 7-Hexylphenanthren-2-yl nonanoate involves its interaction with molecular targets such as enzymes and receptors. Its ester group can undergo hydrolysis, releasing phenanthrene derivatives that can interact with cellular pathways. These interactions can modulate various biological processes, including signal transduction and membrane fluidity.
Comparaison Avec Des Composés Similaires
Phenanthrene: A parent compound with similar aromatic properties.
Nonanoic Acid Esters: Compounds with similar ester functional groups but different aromatic moieties.
Hexylphenanthrene Derivatives: Compounds with similar alkyl chains but different ester groups.
Uniqueness: 7-Hexylphenanthren-2-yl nonanoate is unique due to its combination of a long alkyl chain and an aromatic phenanthrene moiety. This structure imparts distinct physical and chemical properties, making it versatile for various applications.
Propriétés
Numéro CAS |
96235-84-6 |
|---|---|
Formule moléculaire |
C29H38O2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(7-hexylphenanthren-2-yl) nonanoate |
InChI |
InChI=1S/C29H38O2/c1-3-5-7-9-10-12-14-29(30)31-26-18-20-28-25(22-26)17-16-24-21-23(15-19-27(24)28)13-11-8-6-4-2/h15-22H,3-14H2,1-2H3 |
Clé InChI |
ULLGEBBJRPDBPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


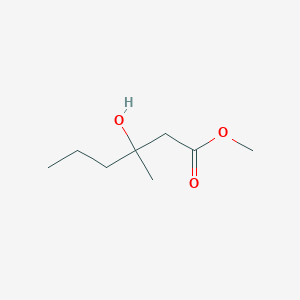
![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
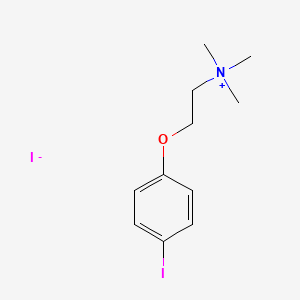

![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
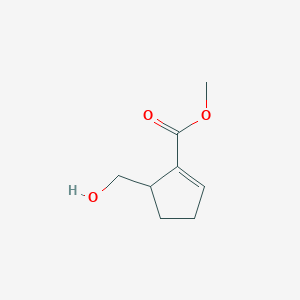

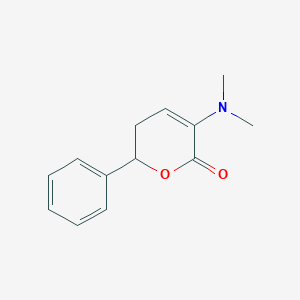


![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
